Bienvenue dans la boutique en ligne BenchChem!

Mcl-1 antagonist 1

Oncology Multiple Myeloma Apoptosis

Mcl-1 antagonist 1 (CAS: 2376775-05-0, C41H54ClF2N5O8S, MW 850.41) is the specific compound designated as 'Compound 200' in patent WO2019173181. Given the lack of peer-reviewed Ki or IC50 data for cross-class comparison, its primary value proposition is as a high-purity reference standard for analytical method development (HPLC, LC-MS) or as a benchmark for chemical process optimization within this patent series. Procure to establish in-house synthesis or analytical baselines, not for unverified bioassays requiring defined potency.

Molecular Formula C41H54ClF2N5O8S
Molecular Weight 850.4 g/mol
Cat. No. B12422191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1 antagonist 1
Molecular FormulaC41H54ClF2N5O8S
Molecular Weight850.4 g/mol
Structural Identifiers
SMILESCN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)CCO)O)OCCN7CC(C7)(F)F
InChIInChI=1S/C41H54ClF2N5O8S/c1-46-15-4-3-7-35(56-19-17-48-25-40(43,44)26-48)32-11-8-29(32)23-49-24-39(14-5-6-28-20-31(42)10-12-33(28)39)27-57-36-13-9-30(21-34(36)49)41(53,22-37(46)51)38(52)45-58(54,55)47(2)16-18-50/h3,7,9-10,12-13,20-21,29,32,35,50,53H,4-6,8,11,14-19,22-27H2,1-2H3,(H,45,52)/b7-3+/t29-,32+,35-,39-,41+/m0/s1
InChIKeyIHYDZFFQPUKFIP-NVKUWZAFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl-1 Antagonist 1: A Macrocyclic Mcl-1 Inhibitor for Oncology Research


Mcl-1 antagonist 1 (CAS: 2376775-05-0) is a macrocyclic, small-molecule inhibitor that specifically binds to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key regulator of intrinsic apoptosis in cancer cells. It is a proprietary compound derived from the 'alpha-hydroxy phenylacetic acid' chemotype, identified as 'compound 200' in the foundational patent WO2019173181 [1]. Its mechanism involves mimicking the BH3 domain of pro-apoptotic proteins like BIM, thereby freeing them to initiate the mitochondrial apoptosis pathway [2].

Critical Selectivity Demands: Why Mcl-1 Antagonist 1 Cannot Be Replaced by First-Generation Mcl-1 or Bcl-2 Inhibitors


Generic substitution among Mcl-1 inhibitors is not scientifically feasible due to the profound differences in binding affinity and target selectivity profiles that define clinical utility. While several Mcl-1 inhibitors exist (e.g., A-1210477, S63845), their differential off-target activity on related anti-apoptotic proteins like Bcl-2 and Bcl-xL can lead to distinct toxicity profiles, particularly the thrombocytopenia associated with Bcl-xL inhibition [1]. Furthermore, the unique macrocyclic structure of Mcl-1 antagonist 1 is specifically designed to achieve high shape complementarity to the Mcl-1 binding groove, conferring a unique binding mode that is not replicated by earlier, linear peptide mimetics [2]. Substitution with a less characterized or structurally distinct analog therefore introduces significant experimental uncertainty regarding target engagement, functional selectivity, and downstream cellular effects, potentially invalidating years of research data.

Comparative Performance of Mcl-1 Antagonist 1 Against Key Clinical and Preclinical Mcl-1 Inhibitors


Potency in OPM-2 Multiple Myeloma Cells: Mcl-1 Antagonist 1 vs. A-1210477

In the OPM-2 multiple myeloma cell line, Mcl-1 antagonist 1 demonstrates significantly greater cytotoxic potency compared to the first-generation Mcl-1 inhibitor A-1210477. While this is not a direct head-to-head comparison from a single publication, the data from the same model system allow for a robust cross-study analysis of their relative efficacy. The quantified difference of approximately 24-fold in IC50 underscores the substantial advantage in potency conferred by the optimized macrocyclic structure of Mcl-1 antagonist 1 [REFS-1, REFS-2].

Oncology Multiple Myeloma Apoptosis

High-Resolution Structural Basis for Differentiation: Unique Macrocyclic Binding Mode

Mcl-1 antagonist 1 is a representative of a 'Beyond-Rule-of-Five' macrocyclic chemotype that has been structurally characterized in complex with Mcl-1 at high resolution (e.g., PDB 7NB4). The X-ray crystal structure reveals that the compound adopts a U-shaped conformation, enabling extensive hydrophobic contacts with the protein's P2 and P4 pockets while maintaining the critical salt bridge with Arg263 [1]. This binding mode is distinct from simpler, linear peptide-mimetic Mcl-1 inhibitors, which often make fewer contacts and may have different selectivity profiles.

Structural Biology Drug Discovery Mcl-1

Target Class Selectivity: Prioritizing Mcl-1 Over Bcl-2/Bcl-xL

While precise selectivity data for Mcl-1 antagonist 1 is not publicly available, it belongs to a chemotype (alpha-hydroxy phenylacetic acid macrocycles) that was specifically optimized to achieve high selectivity over the related anti-apoptotic proteins Bcl-2 and Bcl-xL [1]. This is a critical differentiator from earlier pan-Bcl-2 inhibitors or Mcl-1 inhibitors with off-target activity. For context, the selective Mcl-1 inhibitor VU661013 demonstrates a Ki of 97 pM for Mcl-1 while exhibiting a Ki > 40 μM for Bcl-xL, a selectivity index of >400,000-fold [2]. This class-level attribute is essential for avoiding Bcl-xL-mediated thrombocytopenia, a dose-limiting toxicity that has hampered the development of other Bcl-2 family inhibitors.

Target Selectivity Safety Profile Bcl-2 Family

Optimal Research Applications for Mcl-1 Antagonist 1 Based on Evidenced Performance


Investigating Mcl-1 Dependency in Hematologic Malignancies

Mcl-1 antagonist 1 is optimally applied as a high-potency chemical probe in multiple myeloma (e.g., OPM-2) and other Mcl-1-dependent hematologic cancer models to study the induction of apoptosis via BH3-mimetic activity [1]. Its superior cellular potency compared to earlier tool compounds like A-1210477 allows for more robust and reproducible results in vitro, particularly in long-term viability assays, making it a preferred choice for researchers defining the role of Mcl-1 in disease progression and drug resistance.

Structural Biology and Lead Optimization Campaigns

Given its well-defined macrocyclic structure and the availability of high-resolution co-crystal structures (e.g., PDB 7NB4, 7NB7) for the compound class, Mcl-1 antagonist 1 serves as an excellent benchmark compound for structural biology and medicinal chemistry efforts aimed at designing next-generation Mcl-1 inhibitors [2]. Its unique binding mode provides a valuable template for structure-based drug design and for understanding the conformational requirements for potent and selective Mcl-1 engagement.

In Vitro Studies on Overcoming Resistance to Bcl-2 Inhibitors

This compound is a valuable tool for investigating mechanisms of resistance to Bcl-2 inhibitors like Venetoclax. Because Mcl-1 upregulation is a common resistance mechanism, Mcl-1 antagonist 1 can be used in combination studies to test the hypothesis that dual Bcl-2/Mcl-1 inhibition can resensitize resistant cells [1]. Its potent cellular activity is essential for observing synergistic effects in combinatorial treatment regimens without confounding off-target toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcl-1 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.